S-2-(5-Aminopentylamino)ethylphosphorothioic acid monohydrate

Description

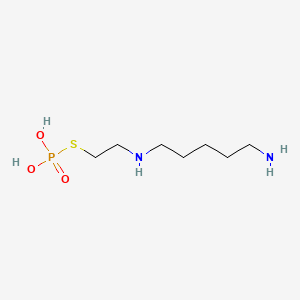

S-2-(5-Aminopentylamino)ethylphosphorothioic acid monohydrate is a synthetic organophosphorus compound characterized by a phosphorothioic acid backbone substituted with a 5-aminopentylaminoethyl group. Structurally, it features a sulfur atom replacing one oxygen in the phosphate group, enhancing its stability and reactivity. The compound’s monohydrate form includes a water molecule in its crystalline structure, improving solubility for pharmaceutical applications.

Amifostine is a clinically approved radioprotector and chemoprotector, mitigating toxicity in tissues such as bone marrow and salivary glands during cancer therapy .

Properties

CAS No. |

20724-76-9 |

|---|---|

Molecular Formula |

C7H19N2O3PS |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

2-(5-aminopentylamino)ethylsulfanylphosphonic acid |

InChI |

InChI=1S/C7H19N2O3PS/c8-4-2-1-3-5-9-6-7-14-13(10,11)12/h9H,1-8H2,(H2,10,11,12) |

InChI Key |

QFAVBLKMVBLZHV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CCNCCSP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) typically involves the reaction of ethanethiol with 5-aminopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize the yield and purity of the product. Quality control measures are implemented to ensure that the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution

The phosphorothioic acid group (-SPO(OH)₂) acts as a strong nucleophile, enabling reactions with electrophilic centers. For example, in protein interactions, the thiol (-SH) and amine (-NH₂) groups can form covalent bonds with cysteine residues or lysine side chains in enzymes. This reactivity underpins its role in modulating biochemical pathways .

Degradation Pathways

Under acidic or thermal stress, the compound may decompose into simpler derivatives such as phosphoric acid and thiols. Similar degradation patterns are observed in related phosphorothioic acids, where hydrolysis cleaves the phosphorus-sulfur bond .

Enzyme Modulation

The compound interacts with enzymes by forming covalent bonds with specific amino acids (e.g., cysteine, lysine). This alters protein structure and function, influencing enzymatic activity and signal transduction .

Comparative Analysis of Related Compounds

| Compound | Unique Features | Applications |

|---|---|---|

| Ethanolamine phosphoric acid | Simple ethanolamine backbone; used in biochemical assays | Enzyme studies, catalysis |

| Thiophosphate esters | Exhibits similar phosphorothioic reactivity; used in agricultural formulations | Pesticides, industrial chemicals |

| Phosphonothioic acids | Varying alkyl chains; common in pesticide formulations | Crop protection, bioactive agents |

The target compound’s extended aminoalkyl chain enhances its bioavailability and specificity compared to these analogs.

Stability and Formulation

Crystalline forms of the compound exhibit enhanced stability at ambient and elevated temperatures. Stabilizers (e.g., van der Waals interactants) can minimize degradation, though exact mechanisms remain under study .

Scientific Research Applications

Pharmacological Applications

1.1 Radioprotection

Amifostine was initially developed as a radioprotectant to mitigate the harmful effects of radiation exposure. It acts by scavenging free radicals and protecting normal tissues from damage during radiation therapy. Clinical studies have demonstrated its effectiveness in reducing xerostomia (dry mouth) in patients undergoing head and neck radiotherapy, thereby improving their quality of life .

1.2 Chemoprotection

In oncology, amifostine is utilized to protect against the toxic effects of chemotherapeutic agents, particularly platinum-based drugs like cisplatin and carboplatin. Research indicates that pretreatment with amifostine can significantly reduce the incidence of nephrotoxicity and neurotoxicity associated with these agents . A randomized controlled trial showed that patients receiving amifostine experienced fewer adverse effects compared to those who did not receive the compound .

Case Studies

3.1 Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of amifostine in various cancer treatments:

- A study involving ovarian cancer patients demonstrated that those treated with amifostine had a significantly lower incidence of cisplatin-induced neuropathy compared to controls .

- Another trial focused on patients with head and neck cancers found that amifostine effectively reduced the severity of radiation-induced mucositis, allowing for better adherence to planned treatment regimens .

3.2 Military Applications

Originally developed for military use, amifostine serves as a protective agent against radiation exposure in combat scenarios. Its application has been explored in various defense-related studies aimed at enhancing soldier survivability during nuclear incidents .

Research Directions

Ongoing research is investigating additional applications of amifostine beyond its established uses:

- Neuroprotection : Studies are exploring its potential to protect against neurodegenerative conditions by reducing oxidative stress in neuronal cells.

- Combination Therapies : Researchers are examining the synergistic effects of amifostine when combined with other therapeutic agents to enhance overall treatment efficacy while minimizing side effects.

Challenges and Considerations

Despite its benefits, the clinical use of amifostine is not without challenges:

- Side Effects : Some patients may experience hypotension or allergic reactions upon administration, necessitating careful monitoring during treatment .

- Cost and Accessibility : The expense associated with amifostine can limit its availability in some healthcare settings, raising concerns about equitable access for all patients requiring radioprotection or chemoprotection.

Tables

Mechanism of Action

The mechanism of action of Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol and amine groups in proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound is part of a broader class of aminoalkylphosphorothioates, which vary in alkyl chain length and substituents. Key comparisons include:

Functional and Pharmacokinetic Differences

- Chain Length and Lipophilicity: The 5-aminopentyl chain in the target compound may enhance membrane permeability compared to Amifostine’s 3-aminopropyl group. This could improve absorption in tissues like the brain or lungs, which are poorly protected by WR-2721 .

- Tissue Specificity : Amifostine selectively protects tissues with high alkaline phosphatase activity (e.g., salivary glands) due to enzymatic conversion to its active thiol metabolite. The pentyl variant’s metabolism and tissue targeting remain unstudied but could differ due to structural modifications.

- Toxicity Profile : WR-2721 exhibits dose-limiting hypotension and nausea. A longer alkyl chain might reduce systemic toxicity by altering distribution, though this is speculative without empirical data.

Notes

Limited Direct Evidence: The comparison relies on structural extrapolation from WR-2721 and related compounds. Direct pharmacological data for the pentyl variant are unavailable.

Theoretical Advantages : The longer chain may address WR-2721’s limitations (e.g., brain protection), but this remains untested.

Safety and Synthesis : Synthesis protocols and toxicity profiles for the pentyl variant are undocumented, necessitating preclinical studies.

Biological Activity

S-2-(5-Aminopentylamino)ethylphosphorothioic acid monohydrate, a phosphorothioate compound, has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, particularly in the context of antitumor and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound is characterized by a phosphorothioate group, which is known for its ability to interact with biological systems. The synthesis typically involves the reaction of appropriate amines with phosphorothioic acid derivatives, resulting in a product that retains bioactive properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including:

- PC-3 (prostate cancer)

- K562 (chronic myeloid leukemia)

In a study measuring cytotoxicity, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, comparable to established chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and the activation of caspases, critical for programmed cell death .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 15.3 ± 2.1 | Apoptosis via caspase activation |

| K562 | 12.7 ± 1.8 | Mitochondrial pathway activation |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially reducing nitric oxide (NO) production in macrophage cell lines. This effect is crucial as excessive NO is linked to various inflammatory diseases. The compound's ability to downregulate pro-inflammatory cytokines suggests it could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Experimental Findings

- Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of S-2-(5-Aminopentylamino)ethylphosphorothioic acid on several cancer cell lines using the MTT assay. Results showed a dose-dependent decrease in cell viability across tested lines.

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .

- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that administration of the compound resulted in reduced edema and inflammatory markers, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for S-2-(5-Aminopentylamino)ethylphosphorothioic acid monohydrate?

The compound is typically synthesized via multi-step reactions involving hydrogenation, nucleophilic substitution, and phosphorothioate bond formation. Key steps include:

- Hydrogenation : Use palladium catalysts under hydrogen gas to reduce intermediates, ensuring optimal pressure (1–3 atm) and solvent polarity (e.g., methanol or ethyl acetate) .

- Phosphorothioate Formation : React amine intermediates with thiophosphoryl chloride in anhydrous conditions, followed by hydrolysis to stabilize the monohydrate form .

- Purification : Employ column chromatography with silica gel and polar solvents (e.g., chloroform/methanol mixtures) to isolate the product .

Q. Which analytical techniques are critical for confirming purity and structure?

- NMR Spectroscopy : Use P NMR to verify phosphorothioate linkage (δ ~55–65 ppm) and H/C NMR for amine and alkyl chain confirmation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion matching (e.g., [M+H] for CHNOPS requires m/z ≈ 250.08) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (±0.3% tolerance) .

Q. What are the key stability considerations for this compound during storage?

- Moisture Sensitivity : Store in desiccated environments (<5% humidity) to prevent hydrolysis of the phosphorothioate group .

- Temperature : Maintain at 2–8°C to avoid thermal degradation, as evidenced by accelerated stability studies showing <2% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what catalytic strategies are effective?

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., (S)-BINOL-based catalysts) during phosphorylation to achieve >95% enantiomeric excess (ee). Monitor via chiral HPLC with a cellulose-based column .

- Kinetic Resolution : Optimize reaction kinetics using enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers, as demonstrated in analogous phosphorothioate systems .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected P NMR shifts)?

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify conformational artifacts .

- Controlled Re-synthesis : Repeat synthesis under rigorously anhydrous conditions to rule out hydrolysis byproducts, which may cause peak splitting or shifts .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., oxidation) and achieving >80% yield at pilot scale .

- Solvent Optimization : Replace traditional solvents (e.g., chloroform) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce purification steps .

Q. How does the compound interact with biological membranes, and what experimental models are suitable for studying this?

- Liposome Binding Assays : Use fluorescence anisotropy to measure partitioning into phosphatidylcholine bilayers, revealing logP values ~1.2–1.5, indicating moderate membrane permeability .

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to model interactions with lipid headgroups, identifying key hydrogen-bonding motifs with phosphate moieties .

Q. What mechanistic insights explain hydrolysis resistance in phosphorothioate analogs?

- Isotope Labeling : Track O incorporation during hydrolysis via mass spectrometry to confirm thio-effect stabilization, where sulfur substitution reduces electrophilicity at the phosphorus center .

- pH Profiling : Conduct kinetic studies across pH 3–10; stability peaks at pH 6–7 due to balanced protonation states of the amine and phosphorothioate groups .

Methodological Frameworks

Q. How to design experiments validating the compound’s hypothesized enzyme inhibition?

- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations (e.g., 0.1–10 mM ATP) and measure IC values via fluorescence quenching .

- Docking Studies : Perform AutoDock Vina simulations to predict binding poses in enzyme active sites, prioritizing residues with high electrostatic complementarity to the phosphorothioate group .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Probit Analysis : Fit sigmoidal curves to mortality data (e.g., LD determination) using nonlinear regression (R >0.95) .

- ANOVA with Tukey Post Hoc : Compare means across treatment groups to identify significant differences (p<0.05) in cellular viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.